molecular formula C21H15F3N2OS B2473803 7-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1207014-44-5

7-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2473803
CAS No.: 1207014-44-5
M. Wt: 400.42
InChI Key: QSOKUMZOAQJKOE-UHFFFAOYSA-N
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Description

“7-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one” is a synthetic organic compound that belongs to the class of thienopyrimidines

Properties

IUPAC Name

7-(4-methylphenyl)-3-[[3-(trifluoromethyl)phenyl]methyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N2OS/c1-13-5-7-15(8-6-13)17-11-28-19-18(17)25-12-26(20(19)27)10-14-3-2-4-16(9-14)21(22,23)24/h2-9,11-12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOKUMZOAQJKOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one” typically involves multi-step organic reactions. The starting materials often include substituted anilines, thiophene derivatives, and various reagents for cyclization and functional group transformations. Common reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis. This includes the use of cost-effective reagents, efficient reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

    Substitution: Various substitution reactions can be performed to introduce different substituents on the aromatic rings or the thienopyrimidine core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Anticancer Activity

Thienopyrimidine derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting various cancer cell lines.

  • Mechanism of Action : Research indicates that similar compounds may inhibit key metabolic pathways in cancer cells. For instance, studies have highlighted the inhibition of MIF2 (Macrophage Migration Inhibitory Factor 2) tautomerase activity, which is crucial for tumor growth, with IC50 values reported in the low micromolar range (approximately 7.2 μM) for certain analogs .
  • Case Studies : A study evaluating the antiproliferative effects of thieno[3,2-d]pyrimidine derivatives found that several compounds exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 and DU145. The National Cancer Institute's screening program identified some derivatives as having potential for further development .
Compound NameBiological ActivityIC50 (μM)
7-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H-thieno[3,2-d]pyrimidin-4-oneAnticancer (MIF2 Inhibition)7.2
Thieno[2,3-d]pyrimidine DerivativeAnticancer11
Pyrimidinone DerivativeAnticancer (DNA Synthesis Inhibition)15

Anti-inflammatory Activity

In addition to anticancer properties, thienopyrimidine derivatives have been investigated for their anti-inflammatory capabilities. These compounds can modulate inflammatory pathways by inhibiting specific kinases or enzymes involved in the inflammatory response.

Other Pharmacological Activities

Beyond anticancer and anti-inflammatory effects, thienopyrimidine derivatives may possess additional pharmacological activities:

  • Antimicrobial Properties : Some studies indicate that these compounds exhibit antimicrobial activity against various pathogens, making them candidates for developing new antibiotics .
  • Enzyme Inhibition : The ability to inhibit enzymes related to DNA synthesis and repair pathways has been observed in related compounds, suggesting that this compound could also play a role in gene regulation and cellular repair mechanisms .

Mechanism of Action

The mechanism of action of “7-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one” would depend on its specific biological activity. It may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidines: Compounds with a similar thienopyrimidine core structure.

    Phenyl-substituted Pyrimidines: Compounds with phenyl groups attached to the pyrimidine ring.

    Trifluoromethyl-substituted Compounds: Compounds containing trifluoromethyl groups.

Uniqueness

The uniqueness of “7-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one” lies in its specific combination of substituents and the thienopyrimidine core. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

The compound 7-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one represents a novel structure within the thienopyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological activity, and therapeutic potential based on diverse research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C20H16F3N2OS
  • Molecular Weight : 396.41 g/mol

The structural formula highlights key functional groups that are pivotal in determining its biological activity.

Biological Activity Overview

Research indicates that thienopyrimidine derivatives exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The specific compound under investigation has shown promising results in various assays.

Antimicrobial Activity

Studies have demonstrated that thienopyrimidine derivatives possess significant antimicrobial properties. For instance:

  • In vitro studies have indicated that derivatives with electron-withdrawing groups enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria. The presence of a trifluoromethyl group is particularly noted for its role in increasing lipophilicity and membrane permeability, which may enhance antimicrobial action .

Antitumor Activity

The compound's structural similarity to known kinase inhibitors suggests potential antitumor activity:

  • Cell line studies have shown that thienopyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. For example, compounds with similar scaffolds have been reported to inhibit the activity of protein kinases involved in tumor growth .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Substituents : The presence of the trifluoromethyl and methyl groups significantly influences the compound's binding affinity to biological targets.
  • Pyrimidine Core : The pyrimidine ring is essential for biological activity, as it participates in hydrogen bonding with target enzymes or receptors .

Case Studies

  • Antimicrobial Efficacy : A study involving various thienopyrimidine derivatives demonstrated that compounds similar to this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics .
  • Antitumor Activity : In a recent investigation, a series of thienopyrimidine derivatives were tested against human cancer cell lines. Results indicated that certain derivatives could induce apoptosis in cancer cells through the inhibition of specific kinase pathways .

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